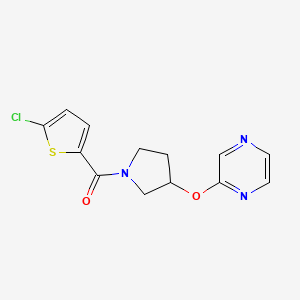

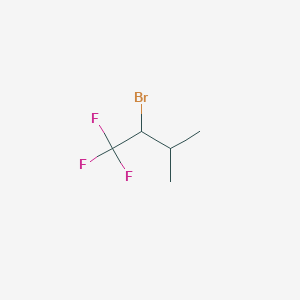

![molecular formula C24H24ClFN2O B2383710 2-[4-(3-Clorofenil)piperazino]-1-(4-fluorofenil)-1-fenil-1-etanol CAS No. 338771-73-6](/img/structure/B2383710.png)

2-[4-(3-Clorofenil)piperazino]-1-(4-fluorofenil)-1-fenil-1-etanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol (2-CPF-PE) is a novel small molecule that has been studied for its potential therapeutic applications. It is a member of the piperazine family of compounds, which are known for their ability to interact with biological targets and modulate biological activities. 2-CPF-PE has been studied for its ability to modulate the activities of several key enzymes, receptors, and other proteins that are involved in a variety of physiological processes.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Los derivados de piperazina se han investigado por sus propiedades antibacterianas . La estructura única de este compuesto, que combina un anillo de piperazina con una porción de triazol, puede exhibir efectos antibacterianos prometedores. Los investigadores podrían explorar su actividad contra cepas bacterianas específicas y mecanismos de acción.

Potencial Antiviral

Dada la prevalencia de las infecciones virales, los compuestos con actividad antiviral son cruciales. Investigar si este compuesto inhibe la replicación viral o afecta la entrada viral podría proporcionar información valiosa. Los ensayos antivirales contra virus relevantes (por ejemplo, VIH, influenza) serían informativos .

Investigaciones Psicofarmacológicas

Dada la porción de piperazina del compuesto, podría interactuar con los receptores de neurotransmisores. Los estudios psicofarmacológicos podrían explorar sus efectos sobre la serotonina, la dopamina u otros receptores. Además, evaluar su potencial como sustancia psicoactiva (si es seguro y legal) podría ser intrigante .

Mecanismo De Acción

2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol has been shown to interact with several key enzymes, receptors, and other proteins involved in various physiological processes. Specifically, it has been demonstrated to interact with the serotonin transporter, which is involved in the regulation of mood and anxiety. Additionally, 2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol has been shown to interact with several enzymes involved in the metabolism of glucose, including glucokinase, glycogen phosphorylase, and hexokinase. By interacting with these enzymes and proteins, 2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol can modulate their activity, resulting in a variety of physiological effects.

Biochemical and Physiological Effects

2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol has been shown to modulate the activity of several key enzymes, receptors, and other proteins involved in a variety of physiological processes. Specifically, it has been demonstrated to modulate the activity of the serotonin transporter, resulting in a decrease in anxiety and an improvement in mood. Additionally, 2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol has been shown to modulate the activity of several enzymes involved in the metabolism of glucose, resulting in an improvement in insulin sensitivity and glucose tolerance.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol in laboratory experiments include its high yield when synthesized and its ability to interact with several key enzymes, receptors, and other proteins involved in a variety of physiological processes. However, there are some limitations to using 2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol in laboratory experiments. These include the potential for toxicity due to its interaction with certain enzymes and proteins, as well as the potential for drug-drug interactions due to its ability to modulate the activity of several enzymes and proteins.

Direcciones Futuras

There are several potential future directions for the study of 2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol. These include further investigation into its potential therapeutic applications, as well as its potential to modulate the activity of several key enzymes, receptors, and other proteins involved in various physiological processes. Additionally, further research into the potential toxicity and drug-drug interactions of 2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol is warranted. Other potential future directions include the development of new synthesis methods for 2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol and the exploration of new ways to modulate the activity of enzymes and proteins with 2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol.

Métodos De Síntesis

2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2-chloro-4-fluorophenyl piperazine with 1-phenylethanol using a palladium-catalyzed Suzuki reaction. This reaction results in a high yield of the desired product, 2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol.

Propiedades

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)-1-phenylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClFN2O/c25-21-7-4-8-23(17-21)28-15-13-27(14-16-28)18-24(29,19-5-2-1-3-6-19)20-9-11-22(26)12-10-20/h1-12,17,29H,13-16,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXVNUMUFFAXIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CC=C2)(C3=CC=C(C=C3)F)O)C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trichloro-N-[1-[(2,6-dichlorophenyl)methyl]-2-oxo-5-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B2383631.png)

![4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2383633.png)

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2383634.png)

![N-(2,5-dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2383639.png)

![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2383644.png)

![N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2383650.png)